REACTION_CXSMILES
|
[CH2:1]=[CH:2][CH:3]=[CH2:4].[C:5]1([CH3:12])[C:6]([CH3:11])=[CH:7][CH:8]=[CH:9][CH:10]=1>>[C:5]1([CH3:12])[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH2:11][CH2:4][CH2:3][CH:2]=[CH2:1]
|
Name
|
alkali metal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The synthesis of 2,6-NDC typically includes several steps
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)CCCC=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |